molecular formula C8H16O B1295255 4,4-Dimethylcyclohexanol CAS No. 932-01-4

4,4-Dimethylcyclohexanol

Cat. No. B1295255
CAS RN: 932-01-4
M. Wt: 128.21 g/mol
InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanol is a chemical compound that is part of a broader class of organic compounds known as cyclohexanols. These compounds are characterized by a six-membered ring structure with one or more hydroxyl groups (-OH) attached. The specific structure of 4,4-dimethylcyclohexanol includes two methyl groups attached to the fourth carbon of the cyclohexane ring.

Synthesis Analysis

The synthesis of derivatives of 4,4-dimethylcyclohexanol can be complex, involving multiple steps and various reagents. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione . Another example is the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which was achieved through zirconium-catalyzed reductive cyclization reactions . These syntheses often require specific conditions, such as low temperatures or the use of catalysts, to achieve the desired stereochemistry and yield.

Molecular Structure Analysis

The molecular structure of compounds related to 4,4-dimethylcyclohexanol has been elucidated using techniques such as X-ray crystallography. For example, the crystal structures of certain sulfonamide derivatives were reported, providing insight into the three-dimensional arrangement of atoms within these molecules . The stereochemistry of these compounds is crucial, as it can significantly influence their chemical behavior and biological activity.

Chemical Reactions Analysis

4,4-Dimethylcyclohexanol and its derivatives undergo various chemical reactions. The action of oxygen on 1,4-dimethylcyclohexane, a related compound, results in the formation of 1,4-dimethylcyclohexanol-1 among other oxidation products . This indicates that compounds in this family can participate in oxidation reactions, which may lead to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-dimethylcyclohexanol derivatives are influenced by their molecular structure. For instance, the presence of substituents on the cyclohexane ring can affect properties such as solubility, boiling point, and reactivity. The quantitative analysis of isomeric dimethylcyclohexenes by gas chromatography has been used to study correlations between structure and elution order, which can provide information about the physical properties of these compounds . Additionally, photoelectron spectroscopy has been employed to investigate the interaction of exocyclic methylidene groups in bridged 1,4-dimethylidenecyclohexanes, revealing details about their electronic structure .

Scientific Research Applications

4,4-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . It is used in various scientific fields, particularly in organic chemistry . Its properties and applications are still being explored.

  • Organic Chemistry

    • Application : 4,4-Dimethylcyclohexanol is often used as a reagent in organic synthesis .
  • Stereochemistry

    • Application : The structure of 4,4-Dimethylcyclohexanol makes it interesting for studies in stereochemistry .
    • Method of Application : Researchers might study its conformational features, geometry, and torsion angles .
    • Results : These studies can provide insights into the properties of cyclohexanone and its derivatives .

Safety And Hazards

4,4-Dimethylcyclohexanol is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4,4-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQOIZPFYIVUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239320
Record name Cyclohexanol, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylcyclohexanol

CAS RN

932-01-4
Record name Cyclohexanol, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
EC Gilbert, J Koskimies - The Journal of Organic Chemistry, 1973 - ACS Publications
With a view to determining the change of conformational energy with solvent, we had in an earlier study2 subjected the hydroxyl group to nmr chemical shift analysis3· 4 in a variety of …
Number of citations: 2 pubs.acs.org
EL Eliel, CA Lukach - Journal of the American Chemical Society, 1957 - ACS Publications
Rates of esterification of cyclohexanol, cis-and írawx-4-í-butylcyclohexanol, cis-and trans-4-, cis-and trans-3-and trans-2-methylcyclohexanol, cis-and¿ raMS-4-phenyIcyclohexanol, 3, 3-…
Number of citations: 191 pubs.acs.org
JE Maskasky, ME Kenney - Journal of the American Chemical …, 1973 - ACS Publications
An account of work with macrocyclic nmr shift reagents is given. The reagents dealt with are dichloro-germanium tetraphenylporphine, dihydroxygermanium tetraphenylporphine, …
Number of citations: 86 pubs.acs.org
RF Miller, R Adams - Journal of the American Chemical Society, 1936 - ACS Publications
Quadrat-I-Khuda2 reported the isolation of four forms of 4-methyl-1-carboxycyclohexyl acetic acid and explained their existence on the basis of the Sachse theory of two multiplanar rings…
Number of citations: 7 pubs.acs.org
D Bretzger - 1964 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 6 4 - 1 1 , 4 3 2 BRETZGER, Donald, 1936CHROMIC ACID OXIDATION OF ALCOHOLS. University of Delaware, Ph.D., 1964 …
Number of citations: 0 search.proquest.com
JT Charles - 1968 - search.proquest.com
CHARLES, Jerry Thomas, 1940 Page 1 This dissertation has been microfilmed exactly as received 68-13,453 CHARLES, Jerry Thomas, 1940- RETUCTION OF KEToNs py ALKALI …
Number of citations: 3 search.proquest.com
MG Reinecke - The Journal of Organic Chemistry, 1964 - ACS Publications
In order to elucidate the function of base in the catalytic dehalogenation of aliphatic halides, the effect of two bases of widely different character, potassium hydroxide and triethylamine, …
Number of citations: 18 pubs.acs.org
JJ Willaert, GL Lemière, LA Joris, JA Lepoivre… - Bioorganic …, 1988 - Elsevier
The stereochemical course of the horse liver alcohol dehydrogenase (HLAD)-catalyzed reduction is studied on substituted cyclohexanones under varying reaction conditions. …
Number of citations: 21 www.sciencedirect.com
DJ Pasto, FM Klein - The Journal of Organic Chemistry, 1968 - ACS Publications
A number of mono- and dialkylsubstituted cyclohexenes have been prepared and subjected tohydroboration under carefully controlled conditions. The alcohol product distributions, …
Number of citations: 61 pubs.acs.org
HM Walborsky, PE Ronman - The Journal of Organic Chemistry, 1973 - ACS Publications
In a recent paper Kuehne and King4 noted that cyclopropylamines were remarkably stable toward both acidic and basic conditions. The amines studied were all tertiary amines and …
Number of citations: 16 pubs.acs.org

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